beta-Ionone

Descripción

Significance of Apocarotenoids in Biological Systems

Apocarotenoids are a class of metabolites produced from the oxidative cleavage of carotenoids. frontiersin.orgencyclopedia.pub This cleavage can be catalyzed by a ubiquitous family of non-heme iron enzymes known as carotenoid cleavage dioxygenases (CCDs) or can occur non-enzymatically through exposure to reactive oxygen species. encyclopedia.pubfrontiersin.org The resulting compounds play crucial and diverse roles in biological systems, particularly in plants.

These molecules function as:

Phytohormones: The best-known examples are abscisic acid (ABA) and strigolactones (SLs). frontiersin.orgfrontiersin.org ABA is a key regulator of plant responses to abiotic stress and developmental processes like seed dormancy, while SLs are crucial for adapting plant architecture to nutrient availability and regulating shoot branching. frontiersin.orgnih.gov

Signaling Molecules: Apocarotenoids act as signals in plant growth, development, and responses to environmental stimuli. frontiersin.org For instance, β-cyclocitral, another carotenoid-derived volatile, mediates cellular responses to certain types of oxidative stress. frontiersin.orgnih.gov

Pigments and Volatiles: Many apocarotenoids contribute to the color and aroma of flowers and fruits, such as the crocin (B39872) pigments in saffron. frontiersin.orgresearchgate.net

Defense Compounds: They are involved in plant defense mechanisms against pathogens and herbivores. mdpi.comencyclopedia.pub

The electron-rich polyene system of carotenoids makes them susceptible to oxidative cleavage, leading to this wide array of biologically important molecules that influence everything from plant architecture to interactions with the surrounding environment. frontiersin.orgfrontiersin.org

Overview of β-Ionone's Emerging Roles as a Bioactive Compound

β-Ionone, a natural cleavage product of β-carotene, is emerging as a significant bioactive compound with a range of documented effects in various biological systems. nih.govmdpi.com Its roles extend from plant defense and signaling to potential applications in human health research, where it has been investigated for anti-inflammatory and other properties. mdpi.commdpi.com

In plants, β-ionone functions as a key signaling molecule and defense compound. mdpi.comnih.gov It plays a role in plant interactions with insects, acting as either an attractant or a repellent. mdpi.comnih.gov For example, research has shown that β-ionone can act as a feeding deterrent to red-legged earth mites and repel the cabbage butterfly. nih.gov Furthermore, it has been identified as a positive regulator of plant defense against certain pathogens. kaust.edu.sa Studies on Arabidopsis thaliana demonstrated that pretreatment with β-ionone enhanced resistance to the necrotrophic fungus Botrytis cinerea by modulating the interplay between jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA) signaling pathways. kaust.edu.saresearchgate.net

In addition to its role in plant biology, β-ionone has been the subject of biomedical research for its potential pharmacological activities. nih.govmdpi.com Research has highlighted its anti-inflammatory and antioxidant properties. mdpi.com A study on postharvest broccoli showed that treatment with β-ionone helped maintain its antioxidant capacity by preserving the levels of other bioactive substances. mdpi.com In the context of cancer research, β-ionone has been shown to inhibit the proliferation of prostate cancer cells by activating a specific olfactory receptor, OR51E2. mdpi.commdpi.com

| Biological System | Role/Activity | Key Research Finding | Source Index |

|---|---|---|---|

| Plants | Defense against Herbivores | Acts as a feeding deterrent to red-legged earth mites and repels cabbage butterflies. | nih.gov |

| Plants | Defense against Pathogens | Enhances resistance to Botrytis cinerea in Arabidopsis by modulating hormone signaling. | kaust.edu.saresearchgate.net |

| Plants | Aroma & Flavor | Contributes significantly to the characteristic aroma of fruits like tomato, plum, and beverages like tea. | mdpi.com |

| Pre-clinical Research | Antioxidant Activity | Maintains antioxidant capacity in postharvest broccoli by preserving levels of glucosinolates, AsA, and GSH. | mdpi.com |

| Pre-clinical Research | Anticancer Potential | Inhibits proliferation of prostate cancer cells through the activation of the olfactory receptor OR51E2. | mdpi.com |

| Pre-clinical Research | Anti-inflammatory Properties | Demonstrates anti-inflammatory activities in various research models. | mdpi.commdpi.com |

Current Research Landscape and Future Imperatives for β-Ionone Studies

The current research landscape for β-ionone is dynamic, focusing on three primary areas: enhancing its production through metabolic engineering, deepening the understanding of its ecological and physiological roles in plants, and exploring its potential in human health. researchgate.netkaust.edu.samdpi.com Due to the typically low levels of β-ionone found in plants and the economic impracticality of total chemical synthesis, a significant research effort is directed towards microbial production. nih.govmdpi.com Scientists are engineering hosts like Saccharomyces cerevisiae and Yarrowia lipolytica to overproduce β-ionone, with studies focusing on improving the efficiency of enzymes like carotenoid cleavage dioxygenase (CCD) to increase yields. frontiersin.orgnih.gov

In plant science, research continues to unravel the detailed mechanisms of β-ionone's function as a signaling molecule, particularly in response to environmental stresses like UV-B irradiation and pathogen attacks. frontiersin.orgnih.gov Understanding how it regulates gene expression and interacts with other hormone pathways remains a key area of investigation. researchgate.net

| Research Area | Objective | Specific Focus | Source Index |

|---|---|---|---|

| Metabolic Engineering | Improve Production Efficiency | Develop economically feasible heterologous systems for industrial-scale production; fine-tune gene expression and perform protein engineering of CCD enzymes. | frontiersin.orgnih.gov |

| Plant Biology & Ecology | Elucidate Biological Roles | Conduct further studies on its role as an insect attractant/repellent; investigate the downstream metabolism of β-ionone in plants under various conditions. | mdpi.comfrontiersin.orgnih.gov |

| Molecular Biology | Clarify Mechanisms of Action | Identify and characterize the transcriptional regulatory networks in plants that are governed by β-ionone; further explore the signaling cascades it triggers in mammalian cells. | mdpi.comfrontiersin.orgnih.gov |

Future imperatives call for a multidisciplinary approach. A primary goal is to develop a high-performing heterologous system for economically viable industrial production of β-ionone. researchgate.net Further studies are also recommended to investigate the full spectrum of its biological activity in insect-plant interactions. mdpi.com Finally, a deeper dive into its downstream metabolism and the transcriptional regulatory mechanisms it influences in plants will provide a more complete picture of this multifaceted compound. frontiersin.orgnih.gov

Structure

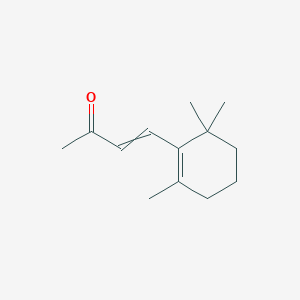

2D Structure

Propiedades

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYTAPXSHCGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025451 | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-07-6 | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of β Ionone Biosynthetic Pathways and Natural Distribution

Enzymatic Biogenesis from Carotenoids: The Role of Cleavage Dioxygenases

The formation of β-ionone occurs through the oxidative cleavage of carotenoids, particularly β-carotene. researchgate.net This reaction is catalyzed by a family of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govrepositorioinstitucional.mx These enzymes break specific double bonds within the polyene chain of carotenoid substrates to produce a variety of apocarotenoids, including the fragrant β-ionone. nih.govnih.gov

Carotenoid Cleavage Dioxygenase 1 (CCD1) is a key enzyme in the production of β-ionone in many plant species. nih.gov It catalyzes the symmetric cleavage of the 9,10 and 9′,10′ double bonds of β-carotene to yield two molecules of β-ionone. nih.govnih.gov The action of CCD1 is crucial for the development of characteristic flavors and aromas in a variety of fruits and vegetables. nih.gov

Research has identified and characterized CCD1 genes and their corresponding enzymes in numerous plants. For instance, functional CCD1 enzymes involved in β-ionone formation have been isolated from carrot roots, tomato, melon, strawberry, Laurus nobilis (bay laurel), Petunia hybrida, and Rosa damascena. nih.gov In Dendrobium officinale, the DoCCD1 enzyme was shown to effectively catalyze β-carotene to form β-ionone. nih.gov The expression of the Petunia hybrida CCD1 gene (PhCCD1) in engineered Saccharomyces cerevisiae has also successfully resulted in the production of β-ionone, demonstrating its direct role in this bioconversion. nih.gov

Carotenoid Cleavage Dioxygenase 4 (CCD4) is another enzyme demonstrated to be involved in β-ionone synthesis. nih.gov Like CCD1, CCD4 enzymes can cleave β-carotene at the 9,10 (9′,10′) positions to generate β-ionone. nih.govoup.com The role of CCD4 is particularly significant in the aroma development of certain plants, such as tea (Camellia sinensis). acs.orgnih.gov

In Camellia sinensis, the expression of the CsCCD4 gene and the subsequent accumulation of β-ionone increase during the withering process of tea leaves. acs.orgnih.gov Studies have confirmed that the recombinant CsCCD4 protein can cleave various carotenoids at the 9–10 and 9′–10′ double bonds, with β-ionone being the main volatile product. acs.orgnih.gov The expression of CsCCD4 is induced by stimuli such as mechanical damage and low temperatures. acs.orgnih.gov Similarly, research on melon (Cucumis melo) and apple (Malus domestica) has shown that their respective CCD4 enzymes (CmCCD4a and MdCCD4) can effectively cleave β-carotene to produce β-ionone. oup.com Furthermore, the overexpression of the Arabidopsis thaliana CCD4 gene (AtCCD4) in transgenic rice plants led to a twofold increase in β-ionone levels, confirming its in planta function. kci.go.kr

β-Carotene Oxygenase 2 (BCO2), also known as β-carotene 9',10'-oxygenase, is a mitochondrial enzyme that catalyzes the asymmetric oxidative cleavage of carotenoids. nih.govuniprot.org BCO2 acts on the 9′,10′ double bond of all-trans-β-carotene to produce one molecule of β-ionone and one molecule of all-trans-10′-apo-β-carotenal. nih.govuniprot.org

The primary physiological role of BCO2 appears to be the regulation of carotenoid levels, preventing their excessive and potentially harmful accumulation in tissues. nih.govmdpi.com This function has been observed across a range of animal species. For example, mutations in the BCO2 gene are associated with the yellow fat phenotype in sheep and increased β-carotene content in cow's milk, resulting from the inability to break down the carotenoids. nih.gov In chickens, inhibited expression of the BCO2 gene leads to carotenoid deposition in the skin. mdpi.com In the Yesso scallop, inhibiting PyBCO2 expression resulted in increased carotenoid deposition in the muscle tissue. mdpi.com In humans, BCO2 is expressed in the retina, where it is thought to play a role in carotenoid metabolism and clearance, thereby regulating oxidative stress. nih.govarvojournals.org

Comprehensive Analysis of β-Ionone Occurrence in Biological Matrices

β-Ionone is widely distributed in the natural world, contributing significantly to the chemical profile of numerous organisms. nih.gov It is found as a natural volatile compound in a vast array of plants and has also been identified in certain microorganisms. nih.govnih.gov

The presence of β-ionone is a defining characteristic of the aroma profile of many well-known fruits, flowers, vegetables, and beverages. researchgate.netnih.gov Its low odor threshold means even small quantities can have a significant impact on scent and flavor. nih.govacs.org It is a key aroma compound in fruits such as raspberry, apricot, plum, apple, fig, melon, and tomato. nih.gov In flowers, it is a major fragrance component in the essential oils of species like Osmanthus fragrans, Petunia hybrida, and certain roses. researchgate.netnih.gov The compound is also found in vegetables like carrots and corn, and is considered a crucial element in the flavor of both green and black tea. nih.govfoodb.ca

Table 1: Occurrence of β-Ionone in Select Plant Species

| Plant Category | Species Name | Part of Plant | Significance/Note |

| Flowers | Rosa bourboniana | Flower | Essential oil component. nih.gov |

| Petunia hybrida | Flower | Fragrance compound. nih.gov | |

| Osmanthus fragrans | Flower | Essential oil component. nih.gov | |

| Boronia megastigma | Flower | Found in essential oil. foodb.ca | |

| Fruits | Rubus idaeus (Raspberry) | Fruit | Aroma compound. nih.gov |

| Prunus armeniaca (Apricot) | Fruit | Aroma compound. nih.gov | |

| Prunus domestica (Plum) | Fruit | Characteristic odor active compound. nih.gov | |

| Malus domestica (Apple) | Fruit | Aroma compound. nih.gov | |

| Ficus carica (Fig) | Fruit | Aroma compound. nih.gov | |

| Cucumis melo (Melon) | Fruit | Significant volatile organic compound (VOC). nih.gov | |

| Vitis vinifera (Grape) | Fruit | Detected as a volatile compound. foodb.ca | |

| Prunus cerasus (Sour Cherry) | Fruit | Detected as a volatile compound. foodb.ca | |

| Vegetables | Daucus carota (Carrot) | Root | Aroma compound. nih.govfoodb.ca |

| Solanum lycopersicum (Tomato) | Fruit | Contributes to flavor. nih.gov | |

| Zea mays (Corn) | Kernel | Found in high concentrations. foodb.ca | |

| Herbs & Teas | Camellia sinensis (Tea) | Leaf | Important for green and black tea flavor. nih.govacs.org |

| Hyssopus officinalis (Hyssop) | Plant | Detected in lower concentrations. foodb.ca | |

| Mentha piperita (Peppermint) | Plant | Detected in lower concentrations. foodb.ca | |

| Other | Dendrobium officinale | Stem, Leaf | Detected as a volatile compound. nih.gov |

While most renowned as a plant volatile, β-ionone is also associated with microbial organisms. Certain cyanobacteria naturally produce β-ionone as a volatile organic compound. nih.gov These cyanobacterial volatiles can have allelopathic effects, impacting other aquatic organisms. nih.gov

Furthermore, the biotechnological production of β-ionone using engineered microorganisms is an area of significant research interest, driven by the low yields from plant extraction. nih.govnih.gov Fungi, particularly yeasts, have been successfully engineered as cell factories for β-ionone synthesis. By introducing the carotenoid biosynthesis pathway and a plant-derived carotenoid cleavage dioxygenase gene (like CCD1), strains of Saccharomyces cerevisiae and Yarrowia lipolytica have been developed to produce β-ionone from simple sugars. nih.govfrontiersin.org For instance, expressing the CCD1 gene from raspberry in S. cerevisiae led to β-ionone production. frontiersin.org Similarly, an engineered Yarrowia lipolytica strain has achieved high-yield production of β-ionone from food waste hydrolysates, which were pre-treated using fungi such as Aspergillus awamori and Aspergillus oryzae. frontiersin.org

Table 2: Identification and Production of β-Ionone in Microbial Organisms

| Organism Type | Species | Finding |

| Bacteria | Cyanobacteria (various) | Naturally produce β-ionone as a volatile organic compound. nih.gov |

| Fungi | Saccharomyces cerevisiae (yeast) | Engineered with plant CCD1 genes to produce β-ionone from β-carotene. nih.gov |

| Fungi | Yarrowia lipolytica (yeast) | Engineered with plant CCD1 genes for high-yield production of β-ionone from various substrates. frontiersin.org |

| Fungi | Aspergillus awamori / A. oryzae | Used in the hydrolysis of biomass to provide fermentable sugars for β-ionone production by engineered yeast. frontiersin.org |

Formation of β-Ionone During Food Processing and Storage Conditions

Beta-ionone (β-ionone), a C13-norisoprenoid, is a significant aroma compound found in a variety of foods and beverages. Its formation is primarily linked to the degradation of carotenoids, particularly β-carotene, which is abundant in many fruits and vegetables. nih.govresearchgate.netcabidigitallibrary.org This process can occur through various mechanisms, including thermal degradation, enzymatic reactions, and photo-oxidation during processing and storage. The presence and concentration of β-ionone are crucial in defining the characteristic aroma profiles of numerous food products.

The generation of β-ionone is a common phenomenon in foods rich in β-carotene. nih.gov The degradation of β-carotene can be influenced by the food matrix itself. For instance, in heat-treated tomato products, the cellular structure provides a protective effect, altering the degradation kinetics of β-carotene and the subsequent formation of β-ionone. nih.gov

Thermal Degradation

Heat treatment during food processing is a major contributor to the formation of β-ionone from β-carotene. Studies have shown that thermal degradation of β-carotene leads to the generation of several volatile compounds, including β-ionone. For example, heating crude carotene extract from carrots at 140°C for 4 hours resulted in significant degradation of carotenes and a corresponding increase in β-ionone and dihydroactinidiolide (B95004) (dhA). cabidigitallibrary.org Further research on the thermal degradation of β-carotene in an oxygen-free environment at 180°C identified the formation of toluene, m-xylene, 2,6-dimethylnaphthalene, and ionone. tandfonline.com At even higher temperatures, such as 240°C in a vacuum, crystalline β-carotene degrades to form a volatile fraction containing primarily aromatic hydrocarbons like toluene, m- and p-xylene, and 2,6-dimethylnaphthalene. nih.gov

The stability of β-carotene is highly dependent on temperature. One study demonstrated that at 37°C, the stability of β-carotene decreased by 84% after 4 hours, while at 80°C, the decrease was 86% over the same period. At 121°C, a 93% decrease was observed within just 2 hours. cabidigitallibrary.org This degradation directly impacts the potential for β-ionone formation. High temperatures, such as 40°C, can lead to a 90% loss of initial β-carotene within 54 days of storage. nih.gov

Enzymatic Formation

Enzymatic activity is another significant pathway for β-ionone formation, particularly in products that undergo fermentation or controlled enzymatic browning. Carotenoid cleavage dioxygenases (CCDs) are the primary enzymes responsible for the oxidative cleavage of carotenoids to produce apocarotenoids, including β-ionone. nih.govnih.govresearchgate.netencyclopedia.pubnih.govmdpi.comfrontiersin.orgresearchgate.net Specifically, CCD1 and CCD4 have been identified as key enzymes in the formation of β-ionone from β-carotene in a variety of plants. nih.govnih.govencyclopedia.pubnih.gov

In the tea industry, the enzymatic oxidation of catechins during the withering process can lead to the co-oxidation of β-carotene, resulting in the formation of β-ionone, which contributes a characteristic woody and floral aroma to the final product. nih.gov

Fermentation processes can also enhance the formation of β-ionone. In winemaking, for example, yeast fermentation can contribute to the release and formation of aroma compounds, including β-ionone. researchgate.net Studies have shown that the β-ionone content can increase during yeast-enhanced fermentation of pickled tea. researchgate.net Engineered yeast strains, such as Yarrowia lipolytica carrying a modified PhCCD1 gene from Petunia hybrida, have been successfully used to produce significant amounts of β-ionone from food waste hydrolysates, demonstrating the potential of microbial fermentation for the industrial production of this valuable aroma compound. nih.govfrontiersin.org

Influence of Storage Conditions

Storage conditions play a critical role in the degradation of β-carotene and the subsequent formation of β-ionone. Factors such as temperature, light, and oxygen availability can significantly influence the rate of these reactions.

As previously mentioned, higher storage temperatures accelerate the degradation of β-carotene. nih.gov The presence of oxygen is also a crucial factor, as the cleavage of β-carotene is an oxidative process. The decomposition of β-carotene in dried sweet potato chips was found to be promoted by high temperatures and low water activity. nih.gov

The type of packaging and the atmosphere within the package can therefore be managed to control the formation of β-ionone during storage. For instance, packaging that limits oxygen and light exposure can help to preserve the carotenoid content and minimize the formation of off-flavors resulting from their degradation.

Data Tables

Table 1: Formation of β-Ionone during Food Processing

| Food Product | Processing Method | Precursor | Key Factors | Resulting Compound(s) |

| Carrot Extract | Thermal Degradation (140°C) | β-Carotene | Temperature, Time | β-Ionone, Dihydroactinidiolide |

| Tea | Enzymatic Oxidation (Withering) | β-Carotene | Catechin Oxidation | β-Ionone |

| Pickled Tea | Yeast-Enhanced Fermentation | Carotenoids | Yeast Strain | β-Ionone |

| Wine | Fermentation | Carotenoids | Yeast Metabolism | β-Ionone |

| Tomato Products | Heat Treatment | β-Carotene | Food Matrix, Heat | β-Ionone |

| Food Waste Hydrolysate | Microbial Fermentation | Sugars (converted to β-carotene) | Engineered Yeast (Yarrowia lipolytica) | β-Ionone |

Advanced Research on the Biological Activities and Molecular Mechanisms of β Ionone

Antineoplastic and Chemopreventive Activities of β-Ionone

β-Ionone, a cyclic isoprenoid compound found in various fruits and vegetables, has demonstrated significant potential as an antineoplastic and chemopreventive agent. researchgate.net Extensive research has highlighted its ability to inhibit the growth and proliferation of various cancer cells, induce programmed cell death (apoptosis), and prevent metastasis. nih.gov These anticancer properties are attributed to its influence on a variety of cellular signaling pathways and molecular targets.

Anti-proliferative Effects Across Various Cancer Cell Lines (e.g., Breast, Prostate, Liver, Gastric, Leukemia, Osteosarcoma, Lung)

β-Ionone exhibits broad-spectrum anti-proliferative activity against a range of human cancer cell lines. Studies have consistently shown that it can inhibit cell proliferation in a dose-dependent manner. brieflands.com The compound has been found to be effective against breast, prostate, liver, gastric, leukemia, and osteosarcoma cancer cells. researchgate.netplos.org For instance, β-ionone has been shown to significantly inhibit the proliferation of human leukemia K562 cells. brieflands.com It also demonstrates inhibitory effects on the growth of human gastric adenocarcinoma cells and prostate cancer cells. brieflands.complos.org Research has also indicated its efficacy in inhibiting the proliferation of breast cancer cells by targeting enzymes like cyclooxygenase-2 (COX-2). researchgate.net Furthermore, β-ionone has been observed to suppress the proliferation of human colon cancer cells. researchgate.net

Table 1: Anti-proliferative Effects of β-Ionone on Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Inhibited cell proliferation and DNA synthesis, arrested cell cycle at S phase. | researchgate.net |

| PC3, 22RV1 | Prostate Cancer | Inhibited cell viability at concentrations ≥200 µM. | imrpress.com |

| Hep3B | Hepatocellular Carcinoma | Inhibited cell viability in combination with TRAIL. | nih.gov |

| SGC-7901, MKN45 | Gastric Adenocarcinoma | Inhibited cell viability and enhanced the inhibitory effects of 5-fluorouracil. | plos.org |

| K562 | Leukemia | Significantly inhibited proliferation in a dose-dependent manner. | brieflands.com |

| U2os | Osteosarcoma | Inhibited cell proliferation in a concentration- and time-dependent manner. | nih.gov |

| A549 | Lung Cancer | Derivatives of β-ionone showed high cytotoxic potential. | nih.gov |

Mechanisms of Apoptosis Induction and Programmed Cell Death Regulation

A key mechanism through which β-ionone exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways.

β-Ionone has been shown to modulate the expression of key proteins involved in the apoptotic cascade. It generally upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. A critical aspect of this regulation is the alteration of the Bax/Bcl-2 ratio. nih.gov An increase in this ratio is a hallmark of apoptosis induction, as it leads to the permeabilization of the mitochondrial outer membrane. mdpi.com

Research has demonstrated that β-ionone treatment leads to an upregulation of Bax and a downregulation of Bcl-2 in human osteosarcoma U2os cells. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of pro-apoptotic factors from the mitochondria. nih.gov Furthermore, β-ionone has been found to activate executioner caspases, such as Caspase-3, which are responsible for the final stages of apoptosis. nih.govmdpi.com The activation of Caspase-3 is a crucial step that leads to the cleavage of various cellular substrates, ultimately resulting in cell death. mdpi.com

Table 2: Modulation of Apoptotic Proteins by β-Ionone

| Protein | Function | Effect of β-Ionone | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Upregulated | U2os (Osteosarcoma) | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulated | U2os (Osteosarcoma) | nih.gov |

| Caspase-3 | Executioner Caspase | Activated | U2os (Osteosarcoma) | nih.gov |

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest and apoptosis. nih.gov Mutations in the TP53 gene, which encodes for p53, are among the most common genetic alterations in human cancers. cancerconnect.com β-Ionone has been found to induce apoptosis through a p53-dependent signaling pathway in human osteosarcoma (U2os) cells. nih.gov Studies have shown that β-ionone treatment leads to an increase in the expression of the p53 protein in a concentration-dependent and time-dependent manner. nih.gov This activation of p53 can, in turn, trigger the transcription of pro-apoptotic genes, including Bax, further promoting the mitochondrial pathway of apoptosis. cellsignal.com

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a major mechanism for inducing programmed cell death. youtube.com This pathway is initiated by various intracellular stresses and is tightly regulated by the Bcl-2 family of proteins. cellsignal.com The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 by β-ionone leads to mitochondrial outer membrane permeabilization. nih.govresearchgate.net This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol. nih.govresearchgate.net

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. youtube.com The apoptosome then activates pro-caspase-9, which in turn activates the executioner caspase, Caspase-3, leading to the execution phase of apoptosis. researchgate.net Research on human osteosarcoma cells has confirmed that β-ionone induces apoptosis via this p53-dependent mitochondrial pathway, as evidenced by the upregulation of Bax, downregulation of Bcl-2, cytochrome c release, and subsequent activation of Caspase-3. nih.gov

Anti-metastatic Properties and Inhibition of Cancer Cell Migration and Invasion

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. The process of metastasis involves the migration and invasion of cancer cells through the extracellular matrix. mdpi.com β-Ionone has demonstrated promising anti-metastatic properties by inhibiting these crucial steps. nih.gov

Studies on prostate cancer cells have shown that β-ionone can significantly inhibit cell migration and invasion. imrpress.com It achieves this by suppressing the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. researchgate.net β-Ionone treatment has been found to increase the expression of the epithelial marker E-cadherin while downregulating the expression of mesenchymal markers such as N-cadherin and Vimentin. imrpress.comresearchgate.net This reversal of the EMT phenotype is associated with a decrease in the migratory and invasive capabilities of cancer cells. researchgate.net The mechanism behind this effect involves the negative regulation of the Wnt/β-catenin signaling pathway, which is a key driver of EMT. imrpress.comdntb.gov.ua Furthermore, β-ionone has been shown to inhibit the migration and invasion of melanoma cells. plos.org

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) Expression

Advanced research indicates that β-ionone can influence the expression of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). While direct regulatory effects of β-ionone on MMP and TIMP gene expression are still under extensive investigation, current studies suggest an indirect modulatory role through its influence on various signaling pathways. For instance, β-ionone has been observed to inhibit the Wnt/β-catenin signaling pathway in prostate cancer cells. The Wnt pathway is a known regulator of MMP expression, suggesting that by inhibiting this pathway, β-ionone may consequently downregulate the expression of specific MMPs that are crucial for cancer cell invasion and metastasis.

The balance between MMPs and TIMPs is critical in maintaining the integrity of the extracellular matrix (ECM). An imbalance, often characterized by an upregulation of MMPs or a downregulation of TIMPs, is a hallmark of cancer progression, facilitating tumor invasion and the dissemination of cancer cells to distant organs. The potential of β-ionone to shift this balance back towards a state that is less conducive to metastasis is a significant area of interest in oncological research. Further studies are required to elucidate the specific MMPs and TIMPs that are most affected by β-ionone and the precise molecular mechanisms that govern this regulation.

Impact on Focal Adhesion Kinase (FAK) Signaling Pathway and Rho GTPases

The Focal Adhesion Kinase (FAK) signaling pathway is a critical mediator of cell adhesion, migration, and survival, and its dysregulation is frequently observed in cancer. While direct studies on the impact of β-ionone on the FAK pathway are limited, its known effects on upstream and downstream signaling molecules suggest a potential modulatory role. FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to control cellular dynamics.

Similarly, the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are essential for cell motility and invasion. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. The activity of Rho GTPases is often upregulated in metastatic cancer cells. Given that β-ionone has been shown to influence signaling pathways that are known to crosstalk with Rho GTPase signaling, it is plausible that β-ionone may indirectly affect the activation state of these critical regulators of cell movement. Future research is necessary to directly investigate the effects of β-ionone on the phosphorylation status of FAK and the activation levels of various Rho GTPases in malignant cells.

Upregulation of nm23-H1 Protein Expression

The nm23-H1 gene is a well-characterized metastasis suppressor gene, and its protein product, Nm23-H1, has been shown to inhibit metastatic processes in various cancer models. The expression of Nm23-H1 is often downregulated in highly metastatic tumors. Emerging research is exploring the potential of natural compounds to upregulate the expression of this critical metastasis suppressor.

While direct evidence of β-ionone upregulating nm23-H1 expression is still being established, its known biological activities align with the functional outcomes of increased Nm23-H1. For example, Nm23-H1 has been shown to reduce cell motility and invasion, functions that are also reportedly inhibited by β-ionone in certain cancer cell lines. Investigating a potential link between β-ionone treatment and the expression levels of nm23-H1 could provide a novel mechanistic insight into the anti-metastatic properties of this compound.

Cell Cycle Arrest Induction by β-Ionone in Malignant Cells

A significant body of research has demonstrated the capacity of β-ionone to induce cell cycle arrest in various malignant cell lines, thereby inhibiting their proliferation. This effect is a key component of its anti-cancer activity.

In human prostate cancer cells, specifically the DU145 and PC-3 cell lines, β-ionone has been shown to induce cell cycle arrest at the G1 phase. researchgate.net This arrest is accompanied by a discernible downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 4 (Cdk4) and cyclin D1. researchgate.net Similarly, in the human gastric adenocarcinoma cell line SGC-7901, β-ionone treatment leads to cell cycle arrest at the G0/G1 phase in a dose-dependent manner. nih.gov The underlying mechanism in these gastric cancer cells involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the inhibition of Cdk4, Cyclin B1, and Cyclin D1, alongside an increase in the expression of the cell cycle inhibitor p27. nih.gov

Furthermore, studies on human breast cancer cells (MCF-7) have revealed that β-ionone can induce cell cycle arrest at the S phase, which is also associated with a reduction in the expression of cyclin D1 and CDK4. nih.gov This collective evidence underscores the ability of β-ionone to disrupt the normal progression of the cell cycle in different types of cancer cells and at various phases, highlighting its potential as a broad-spectrum anti-proliferative agent.

| Cell Line | Cancer Type | Cell Cycle Phase of Arrest | Key Molecular Targets |

| DU145 | Prostate Carcinoma | G1 | Downregulation of Cdk4 and Cyclin D1 |

| PC-3 | Prostate Adenocarcinoma | G1 | Downregulation of Cdk4 and Cyclin D1 |

| SGC-7901 | Gastric Adenocarcinoma | G0/G1 | Inhibition of Cdk4, Cyclin B1, Cyclin D1; Upregulation of p27 |

| MCF-7 | Breast Cancer | S | Downregulation of Cyclin D1 and CDK4 |

Receptor-Mediated Effects: Activation of Olfactory Receptor 51E2 (OR51E2) and Prostate-Specific G Protein-Coupled Receptor (PSGR)

Recent research has unveiled a fascinating aspect of β-ionone's biological activity: its ability to act as a ligand for specific G protein-coupled receptors (GPCRs) that are ectopically expressed in non-olfactory tissues. Two such receptors, Olfactory Receptor 51E2 (OR51E2) and Prostate-Specific G Protein-Coupled Receptor (PSGR), have been identified as direct targets of β-ionone, mediating some of its anti-cancer effects.

Activation of OR51E2, which is also known as PSGR, by β-ionone has been demonstrated in various cell types, including retinal pigment epithelial (RPE) cells and prostate cancer cells. researchgate.netnih.govnih.gov In RPE cells, this activation triggers a Ca²⁺-dependent signaling pathway that involves the downstream activation of adenylyl cyclase, ERK1/2, and AKT, ultimately influencing cell migration and proliferation. researchgate.netnih.gov In the context of prostate cancer, the stimulation of OR51E2 by β-ionone leads to the activation of ERK1/2 through a distinct pathway involving Gβγ, PI3Kγ, and ARF1, which is spatially organized at the Golgi apparatus. frontiersin.org

Furthermore, in prostate cancer cells, the activation of PSGR by β-ionone has been shown to suppress tumor progression through a novel mechanism linked to the androgen receptor (AR), a key driver of prostate cancer growth. nih.gov Specifically, β-ionone-mediated PSGR activation leads to the phosphorylation of the AR at serine residue 650 by the stress-activated protein kinases p38 and JNK. nih.gov This phosphorylation event effectively blocks the nuclear translocation of the AR, thereby inhibiting its transactivation and the subsequent expression of AR target genes that are critical for prostate cancer cell growth. nih.gov

| Receptor | Cell Type | Signaling Pathway Activated by β-ionone | Downstream Effects |

| OR51E2 | Retinal Pigment Epithelial (RPE) Cells | Ca²⁺-dependent pathway, Adenylyl cyclase, ERK1/2, AKT | Regulation of cell migration and proliferation |

| OR51E2 | Prostate Cancer Cells | Gβγ-PI3Kγ-ARF1 pathway at the Golgi apparatus | Activation of ERK1/2 |

| PSGR | Prostate Cancer Cells | p38 and JNK activation | Phosphorylation of Androgen Receptor (AR) at Ser650, inhibition of AR nuclear translocation and transactivation, suppression of cell growth |

Intracellular Signaling Cascade Modulation by β-Ionone

β-Ionone has been shown to exert its biological effects by modulating a variety of intracellular signaling cascades that are fundamental to cell growth, proliferation, and survival. Its ability to interact with and influence these pathways is central to its anti-cancer properties.

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk (e.g., p38, SAPK/JNK, Erk1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of evolutionarily conserved signaling cascades that play a pivotal role in transducing extracellular signals to intracellular responses. These pathways are frequently dysregulated in cancer. β-ionone has been demonstrated to engage in significant crosstalk with the MAPK pathways, often in a cell-type-specific manner.

In human gastric adenocarcinoma cells (SGC-7901), β-ionone treatment leads to a significant decrease in the expression of extracellular signal-regulated kinase (Erk) protein, while concurrently increasing the protein expression of p38 and Jun-amino-terminal kinase (JNK). nih.gov This differential regulation of MAPK family members is associated with the induction of cell cycle arrest. nih.gov In the context of prostate cancer, the activation of the Prostate-Specific G Protein-Coupled Receptor (PSGR) by β-ionone results in the activation of p38 and JNK, which in turn phosphorylate the androgen receptor, leading to the suppression of prostate cancer cell growth. nih.gov

Furthermore, in BV2 microglial cells, β-ionone has been shown to substantially inhibit the lipopolysaccharide (LPS)-induced phosphorylation of all three major MAPKs: Erk1/2, p38, and JNK. nih.gov This inhibitory effect on MAPK activation is linked to the suppression of pro-inflammatory mediator secretion. nih.gov The ability of β-ionone to modulate the MAPK signaling network highlights a key mechanism through which it exerts its diverse biological activities, including its anti-proliferative and anti-inflammatory effects.

| Cell Line/Model | Effect of β-ionone on MAPK Pathway | Associated Biological Outcome |

| SGC-7901 (Gastric Cancer) | Decreased Erk expression; Increased p38 and JNK expression | Cell cycle arrest |

| Prostate Cancer Cells | Activation of p38 and JNK via PSGR | Inhibition of androgen receptor activity and cell growth |

| BV2 Microglial Cells | Inhibition of LPS-induced phosphorylation of Erk1/2, p38, and JNK | Suppression of pro-inflammatory mediator secretion |

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway Regulation

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical cascade that governs a wide array of cellular functions, including survival, growth, proliferation, and metabolism. Research has indicated that β-ionone can modulate this pathway, although its effects may be context-dependent.

One study found that β-ionone-mediated activation of the olfactory receptor OR51E2 led to the activation of AKT in retinal pigment cells. mdpi.com In this specific cellular environment, the activation of the AKT pathway was associated with an increase in cell proliferation and metastasis. mdpi.com This finding highlights a specific instance where β-ionone can influence cellular behavior through the regulation of this key signaling pathway.

LKB1/AMPK Signaling Pathway Activation

The LKB1/AMPK signaling pathway is a central regulator of cellular energy homeostasis. LKB1 acts as a master kinase that phosphorylates and activates AMP-activated protein kinase (AMPK), particularly under conditions of low cellular energy. nih.govembopress.org Once activated, AMPK works to restore energy balance by inhibiting ATP-consuming processes and stimulating ATP-generating pathways. nih.govplos.org

Currently, the scientific literature available from the search results does not establish a direct regulatory link between β-ionone and the activation of the LKB1/AMPK signaling pathway. While the pathway is crucial for metabolic control and a target for many natural compounds, research has not yet detailed a specific interaction with β-ionone.

Negative Regulation of the Wnt/β-Catenin Pathway via Ubiquitination and Degradation

Research has demonstrated that β-ionone can act as an inhibitor of the Wnt/β-catenin signaling pathway. The primary mechanism of this inhibition does not involve altering the transcription of the β-catenin gene. Instead, β-ionone influences the post-translational modification of the β-catenin protein itself.

Studies have shown that β-ionone treatment accelerates the degradation of the β-catenin protein. This process is achieved by significantly increasing the ubiquitination level of β-catenin. Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, marking it for degradation by the proteasome. By promoting the ubiquitination of β-catenin, β-ionone effectively targets it for destruction, thereby preventing its accumulation and translocation to the nucleus, which is a key step in activating Wnt target genes.

β-Ionone's Role in Antioxidant Defense Systems

β-Ionone demonstrates significant antioxidant properties, contributing to cellular protection through multiple mechanisms. These include the direct neutralization of free radicals and the enhancement of the body's endogenous antioxidant network.

Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS radicals)

The antioxidant capacity of β-ionone includes the ability to directly scavenge harmful free radicals. This activity is often evaluated using assays with stable radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Research into synthetic derivatives of β-ionone has provided specific insights into this capability.

A study focusing on β-ionone thiazolylhydrazone derivatives found that many of these compounds exhibited high biological activity as antioxidants. nih.gov Notably, one specific derivative, compound 1k, showed very strong DPPH radical-scavenging activity. nih.gov Furthermore, many of the synthesized derivatives displayed superior ABTS radical-scavenging activity when compared to Trolox, a well-known antioxidant standard. nih.gov

Radical Scavenging Activity of a β-Ionone Derivative

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Compound 1k (a β-ionone thiazolylhydrazone derivative) | DPPH Radical Scavenging | IC₅₀ of 86.525 μM | nih.gov |

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Glutathione Peroxidase, Superoxide Dismutase, Glutathione Reductase, Glutathione-S-Transferase)

Beyond its direct scavenging effects, β-ionone strengthens the cellular antioxidant defense system by boosting the activity of crucial endogenous antioxidant enzymes. Studies have shown that β-ionone can help restore the function of these enzymes in response to oxidative stress induced by carcinogens.

In a study involving mice exposed to benzo(a)pyrene, a carcinogen known to generate reactive oxygen species, administration of β-ionone restored the activities of several key antioxidant enzymes to levels observed prior to the carcinogen treatment. mdpi.com This demonstrates β-ionone's ability to support the body's enzymatic defenses against oxidative damage. mdpi.comnih.gov

Endogenous Antioxidant Enzymes Modulated by β-Ionone

| Enzyme | Function |

|---|---|

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. |

| Superoxide Dismutase (SOD) | Converts superoxide radicals into hydrogen peroxide and oxygen. |

| Glutathione Reductase (GR) | Regenerates the reduced form of glutathione. |

| Glutathione-S-Transferase (GST) | Detoxifies harmful compounds by conjugating them with glutathione. |

Maintenance and Restoration of Non-Enzymatic Antioxidant Levels (e.g., Glutathione, Vitamins E and C)

The protective effects of β-ionone also extend to non-enzymatic antioxidants, which are vital components of the cellular defense network. Research has shown that β-ionone can help maintain and restore the levels of these essential molecules.

In the same study that observed the restoration of antioxidant enzyme activities, β-ionone treatment also replenished the depleted levels of key non-enzymatic antioxidants. mdpi.com Specifically, the administration of β-ionone to mice treated with benzo(a)pyrene restored the concentrations of glutathione (GSH), vitamin E, and vitamin C to their normal levels. mdpi.com This activity underscores the comprehensive role of β-ionone in mitigating oxidative stress by supporting both enzymatic and non-enzymatic antioxidant systems.

Mitigation of Oxidative Stress Markers (e.g., Lipid Peroxidation, Malondialdehyde, Nitric Oxide)

β-Ionone has demonstrated notable antioxidant effects through the modulation of key markers of oxidative stress. Research indicates its capability to counteract the damage caused by reactive oxygen and nitrogen species. One of the significant findings is the reduction in lipid peroxidation, a process where oxidants damage lipids, leading to cellular membrane damage mdpi.com.

A key indicator of lipid peroxidation is the level of malondialdehyde (MDA), and studies have confirmed that β-ionone can effectively reduce MDA concentrations mdpi.com. This aldehyde is a mutagenic product of lipid peroxidation and serves as a common biomarker for oxidative stress nih.govmdpi.com. By lowering MDA levels, β-ionone helps to mitigate the cytotoxic and genotoxic effects associated with oxidative damage.

Furthermore, β-ionone has been shown to decrease levels of nitric oxide (NO), a reactive nitrogen species that, in excess, can contribute to oxidative and nitrosative stress mdpi.com. While NO plays essential roles in physiological signaling, its overproduction is linked to various pathological conditions. The ability of β-ionone to reduce nitric oxide suggests a mechanism for protecting cells from nitrosative damage.

Augmentation of Phase II Detoxification Enzymes (e.g., Quinone Reductase)

β-Ionone contributes to cellular defense mechanisms by enhancing the activity of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and other xenobiotics. A key enzyme in this process is NAD(P)H:quinone oxidoreductase 1, commonly known as quinone reductase (QR).

Scientific studies have demonstrated that β-ionone can significantly increase the activity of quinone reductase. In experiments using murine hepatoma Hepa1c1c7 cells, the application of β-ionone resulted in an augmentation of QR activity mdpi.comnih.gov. Specifically, low doses of β-ionone (under 50 μmol/L) were found to be effective in increasing the enzyme's activity nih.govresearchgate.net. The induction of quinone reductase is a vital chemopreventive mechanism, as it catalyzes the detoxification of quinones, preventing them from generating reactive oxygen species and participating in toxic reactions. The modulation of p38, a negative regulator of phase II enzyme activation, has been proposed as a potential mechanism for this effect mdpi.com.

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| Hepa1c1c7 (Murine Hepatoma) | β-Ionone (< 50 μmol/L) | Significantly increased Quinone Reductase (QR) activity. | nih.govresearchgate.net |

Anti-inflammatory Properties and Immunomodulatory Effects of β-Ionone

Inhibition of Pro-inflammatory Mediator Expression (e.g., TNF-α, IL-8)

β-Ionone exhibits significant anti-inflammatory properties by inhibiting the expression of key pro-inflammatory mediators. A primary target of its action is Tumor Necrosis Factor-alpha (TNF-α), a cytokine central to systemic inflammation. Research has shown that β-ionone can significantly inhibit the secretion of TNF-α in response to inflammatory stimuli such as lipopolysaccharide (LPS) mdpi.com. This inhibition occurs at both the protein and mRNA levels, indicating that β-ionone acts on the regulatory pathways governing the gene expression of this critical cytokine.

The molecular mechanism underlying this inhibition involves the suppression of key signaling cascades. β-Ionone has been found to regulate inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, both of which are crucial for the transcription of pro-inflammatory genes like TNF-α mdpi.com.

Cellular and Tissue-Level Anti-inflammatory Responses

The anti-inflammatory effects of β-ionone are evident at both cellular and tissue levels. At the cellular level, its mechanism is tied to the modulation of intracellular signaling pathways that orchestrate inflammatory responses. Studies in BV2 microglia cells have shown that β-ionone attenuates the expression of LPS-induced pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways mdpi.com. It achieves this by reducing the DNA-binding activity of NF-κB and inhibiting the phosphorylation of MAPKs (including ERK1/2, p38, and JNK), which are critical for the production of inflammatory molecules mdpi.com.

At the tissue level, these cellular actions translate into tangible protective effects. In a mouse model of dextran sulfate sodium-induced ulcerative colitis, administration of β-ionone demonstrated a preventive effect by ameliorating colonic tissue damage and reducing inflammation nih.gov. It also helped protect the colonic epithelial mucosal barrier, a critical aspect of resolving tissue-level inflammation in the gut nih.gov. These findings underscore the potential of β-ionone to modulate inflammatory responses in complex biological systems, protecting tissues from inflammatory damage.

Antimicrobial and Antifungal Efficacy of β-Ionone

Inhibitory Activity Against Bacterial Pathogens (e.g., Escherichia coli, Agrobacterium tumefaciens)

β-Ionone has been identified as having antimicrobial properties, with demonstrated efficacy against certain bacterial pathogens. Research has documented its inhibitory activity against Escherichia coli, a common Gram-negative bacterium nih.gov. Studies utilizing specific lux-biosensors determined that in E. coli cells, β-ionone induces an oxidative stress response, which is a key mechanism of its antibacterial action researchgate.net. This response is mediated specifically through the OxyR/OxyS regulon, indicating a targeted impact on the bacterial stress response system researchgate.net. The induction of oxidative stress can lead to damage to essential cellular components, thereby inhibiting bacterial growth.

| Bacterial Pathogen | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Escherichia coli | Inhibitory Activity | Induction of oxidative stress via the OxyR/OxyS regulon. | nih.govresearchgate.net |

Antifungal Actions Against Diverse Fungal Species (e.g., Candida albicans, Aspergillus flavus, Botrytis cinerea)

β-Ionone, a volatile organic compound derived from the degradation of carotenoids, has demonstrated notable antifungal properties against various fungal species. nih.govnih.gov Research has particularly highlighted its efficacy against the genus Aspergillus. Studies on Aspergillus fumigatus have shown that β-ionone can suppress its growth and interfere with biofilm formation, a critical factor in fungal virulence. mdpi.com Furthermore, investigations into its effects on Aspergillus niger spores revealed significant inhibitory action.

While β-ionone is recognized for its general fungicidal and antibacterial properties, specific detailed research on its direct action against Candida albicans and the plant pathogen Botrytis cinerea is less documented in existing literature. nih.govnih.gov Much of the research on controlling these specific fungi often focuses on other essential oils, compounds, or biocontrol agents. researchgate.netfrontiersin.orgnih.govresearchgate.net However, studies on derivatives of β-ionone have shown a broad spectrum of antifungal activity against various plant fungi, suggesting the potential of the core β-ionone structure as a basis for fungicidal compounds. mdpi.com

Elucidation of Mechanisms for Microbial Growth and Sporulation Inhibition

The molecular mechanisms underlying the antifungal activity of β-ionone have been investigated, particularly in Aspergillus fumigatus. Research indicates that β-ionone exerts its effects by disrupting multiple cellular processes essential for fungal growth and integrity. mdpi.com

One of the primary mechanisms is the alteration of fungal cell membrane permeability. mdpi.com This disruption can lead to the leakage of essential intracellular components and ultimately inhibit fungal growth. Furthermore, β-ionone has been shown to significantly impact biofilm formation, a process where microorganisms adhere to surfaces and create a protective extracellular matrix. mdpi.com

At the genetic level, β-ionone exposure leads to the downregulation of key genes involved in fungal survival and structure. In A. fumigatus, this includes genes responsible for cell wall integrity, such as Rho, FKs, and CshA-D, and genes for hydrophobins like RodA and RodB, which are crucial for spore dispersal and adhesion. mdpi.com The expression of genes associated with azole susceptibility, such as Cyp51A-B and Cdr1B, is also inhibited. mdpi.com This multi-targeted approach highlights the compound's potential to disrupt fungal growth and sporulation through complex molecular interactions.

| Gene Category | Affected Genes | Function |

|---|---|---|

| Hydrophobin | RodA, RodB | Spore dispersal, adhesion, and surface interactions |

| Cell Wall Integrity | Rho, FKs, CshA-D, RlmA | Maintenance of cell structure and response to stress |

| Azole Susceptibility | Cyp51A-B, Cdr1B | Ergosterol biosynthesis and drug resistance |

Neurobiological and Sensory Receptor Interactions of β-Ionone

Activation of Olfactory Receptor Family 51 Subfamily E Member 2 (OR51E2)

β-Ionone is a known agonist for the Olfactory Receptor 51E2 (OR51E2), a G protein-coupled receptor (GPCR). nih.govfrontiersin.orgnih.gov While olfactory receptors are primarily associated with the sense of smell in the nasal epithelium, OR51E2 is also expressed ectopically in various other human tissues, including the skin, prostate, and retinal pigment epithelial (RPE) cells. nih.govscienceopen.com

The activation of OR51E2 by β-ionone initiates a cascade of intracellular signaling events. Upon binding, it triggers a Ca²⁺-dependent signal pathway, leading to an increase in the cytosolic concentration of calcium ions (Ca²⁺). nih.gov This influx of extracellular Ca²⁺ is a critical first step in the receptor's downstream signaling. nih.gov Subsequent events include the activation of adenylyl cyclase and several protein kinases, most notably the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and AKT. nih.govfrontiersin.org In prostate cancer cells, the activation of ERK1/2 by β-ionone occurs in a dose-dependent manner. frontiersin.orgnih.gov

Implications for Olfactory Perception and Related Biological Processes

The interaction between β-ionone and olfactory receptors is fundamental to its perception as a distinct floral, violet-like aroma. nih.gov While multiple receptors may contribute to the perception of a single odorant, specific receptors can play a dominant role in sensitivity. For instance, genetic variations in the olfactory receptor OR5A1 have been linked to individual differences in sensitivity to the smell of β-ionone. oup.com

Beyond its role in sensory perception, the activation of the ectopically expressed OR51E2 receptor by β-ionone has significant implications for cellular physiology. The downstream signaling pathways, including the activation of ERK1/2 and AKT, are directly involved in regulating cell growth, proliferation, and migration. nih.govfrontiersin.org For example, in retinal pigment epithelial cells, stimulation with β-ionone has been shown to increase both cell migration and proliferation. nih.govscienceopen.com This suggests that β-ionone can influence fundamental biological processes in non-olfactory tissues through its interaction with OR51E2, highlighting a potential role for this receptor in tissue homeostasis and pathology. nih.gov

| Initial Event | Key Signaling Molecules Activated | Resulting Cellular Processes |

|---|---|---|

| β-Ionone binds to OR51E2 | Adenylyl Cyclase | Regulation of cell growth |

| Increase in intracellular Ca²⁺ | ERK1/2 (MAPK) | Increased cell proliferation |

| AKT (Protein Kinase B) | Increased cell migration |

Impact of β-Ionone on Dermatological and Epithelial Physiology

Attenuation of Dexamethasone-Induced Extracellular Matrix Degradation

Research has demonstrated that β-ionone can counteract the negative effects of glucocorticoids, such as dexamethasone, on human skin cells. nih.gov Glucocorticoids are known to contribute to skin aging by suppressing the synthesis of crucial components of the extracellular matrix (ECM). nih.gov

In studies involving human dermal fibroblasts, dexamethasone treatment was shown to decrease the production of collagen and hyaluronic acid, key molecules for skin structure and hydration. nih.gov β-Ionone was found to dose-dependently promote collagen production and increase the mRNA expression levels of collagen type I (COL1A1 and COL1A2) in these dexamethasone-treated cells. nih.gov It also elevated the levels of hyaluronic acid and the expression of hyaluronic acid synthase mRNA. nih.gov

The underlying mechanism for this protective effect appears to be the inhibition of glucocorticoid receptor (GR) signaling. β-Ionone was observed to inhibit the binding of cortisol to the glucocorticoid receptor and significantly reduce the dexamethasone-induced phosphorylation of the receptor. nih.gov By inhibiting this signaling pathway, β-ionone effectively weakens the dexamethasone-induced degradation of collagen and hyaluronic acid, suggesting its potential to mitigate stress-induced skin aging. nih.gov

Potential Inhibition of Glucocorticoid Receptor (GR) Signaling

Glucocorticoids are pivotal hormones in managing stress-induced skin aging, primarily through their interaction with glucocorticoid receptors (GRs). nih.gov Research has uncovered that β-ionone may play a role in mitigating these effects by interfering with GR signaling pathways. nih.gov A key mechanism identified is the ability of β-ionone to inhibit the binding of cortisol to the glucocorticoid receptor. nih.govnih.gov This action consequently suppresses the downstream signaling cascade induced by glucocorticoids. nih.gov

In studies involving human dermal fibroblasts treated with dexamethasone, a synthetic glucocorticoid, β-ionone demonstrated the ability to inhibit dexamethasone-induced GR signaling and suppress the expression of several GR target genes. nih.govnih.gov This suggests a potential mechanism where β-ionone directly competes with glucocorticoids for binding to the GR, thereby preventing the receptor's activation and subsequent translocation to the nucleus to regulate gene expression. nih.gov The inhibition of this signaling pathway is believed to be a key factor in how β-ionone helps prevent stress-related skin aging phenomena, such as the degradation of essential extracellular matrix components. nih.gov

Effects on Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts

The structural integrity and hydration of the skin are largely dependent on collagen and hyaluronic acid, respectively, both of which are synthesized by human dermal fibroblasts. nih.gov Glucocorticoid-induced stress can suppress the synthesis of these vital molecules. nih.gov Scientific investigations have shown that β-ionone can counteract these suppressive effects.

In dexamethasone-treated human dermal fibroblasts, β-ionone was found to dose-dependently promote the production of type I procollagen. nih.govnih.gov This was consistent with its effect on gene expression, where it significantly increased the mRNA levels of collagen type I α1 chain (COL1A1) and α2 chain (COL1A2). nih.govnih.gov Similarly, β-ionone treatment also elevated the levels of hyaluronic acid. It achieved this by upregulating the mRNA expression of hyaluronic acid synthase 2 (HAS2), the primary enzyme responsible for hyaluronic acid secretion in dermal fibroblasts. nih.govresearchgate.net These findings highlight β-ionone's potential to attenuate the degradation of collagen and hyaluronic acid by inhibiting GR signaling, thereby helping to maintain the skin's structural and mechanical properties. nih.gov

| Parameter | Effect of Dexamethasone | Effect of β-Ionone + Dexamethasone | Relevant Gene Expression |

|---|---|---|---|

| Type I Procollagen Production | Significantly Decreased | Enhanced in a dose-related manner | Increased COL1A1 and COL1A2 mRNA |

| Hyaluronic Acid Content | Suppressed | Increased levels | Increased HAS2 mRNA |

β-Ionone's Influence on Gut Health and Microbiota Regulation

Recent research has shed light on the beneficial effects of β-ionone on gut health, particularly in the context of inflammatory bowel diseases like ulcerative colitis. maxapress.comeurekalert.orgscienceblog.comnewswise.com The pathogenesis of such conditions is often linked to a compromised intestinal barrier, immune dysfunction, and an imbalance in the gut microbiota. maxapress.comnewswise.com Studies indicate that β-ionone exerts its protective effects by addressing these underlying issues. maxapress.comeurekalert.orgnewswise.com

Protection of Intestinal Barrier Function in Inflammatory Conditions

A critical aspect of gut health is the integrity of the intestinal epithelial barrier, which prevents harmful substances from entering the bloodstream. In inflammatory conditions, this barrier can become compromised. Research using a dextran sulfate sodium (DSS)-induced colitis mouse model demonstrated that β-ionone supplementation effectively protects the colonic epithelial mucosal barrier. maxapress.comnewswise.com

The mechanisms behind this protective effect include the enhancement of mucin secretion and an increase in the expression of crucial tight junction proteins, specifically Zonula occludens-1 (ZO-1) and occludin. eurekalert.orgthe-microbiologist.com These proteins are essential for maintaining the structural integrity of the barrier between intestinal cells. By strengthening this barrier, β-ionone helps to reduce inflammation and prevent the translocation of harmful luminal contents. eurekalert.orgscienceblog.comthe-microbiologist.com

Modulation of Gut Microbiota Composition and Structure (e.g., Beneficial Bacteria Abundance, Harmful Bacteria Reduction)

The composition of the gut microbiota plays a crucial role in maintaining intestinal homeostasis. Dysbiosis, or an imbalance in the gut microbial community, is a hallmark of inflammatory bowel disease. eurekalert.org β-ionone has been shown to positively modulate the gut microbiota, helping to restore a healthy balance. maxapress.comeurekalert.orgnewswise.com

| Microbiota Category | Effect of β-Ionone | Specific Genera Affected |

|---|---|---|

| Beneficial Bacteria | Increased Relative Abundance | Bacteroides, Faecalibaculum |

| Harmful Bacteria | Reduced Relative Abundance | Parabacteroides |

Preventive Efficacy Against Inflammatory Bowel Conditions (e.g., Ulcerative Colitis)

The protective effects of β-ionone on the intestinal barrier and its modulation of the gut microbiota culminate in a significant preventive efficacy against inflammatory bowel conditions such as ulcerative colitis. maxapress.comeurekalert.orgnewswise.com In a DSS-induced ulcerative colitis mouse model, supplementation with β-ionone led to markedly improved clinical outcomes. eurekalert.orgthe-microbiologist.com

Mice treated with β-ionone exhibited a lower disease activity index, reduced weight loss, and less shortening of the colon compared to untreated mice. eurekalert.orgthe-microbiologist.com Histological analysis confirmed that β-ionone treatment resulted in ameliorated colonic tissue damage, with significantly reduced inflammatory cell infiltration and mucosal injury. maxapress.comeurekalert.orgnewswise.comthe-microbiologist.com These findings strongly suggest that β-ionone has a preventive effect on ulcerative colitis, with the underlying mechanisms being closely associated with the protection of the gut barrier and the regulation of gut microbiota. maxapress.comnewswise.com

Respiratory Physiological Effects of β-Ionone

Beyond its effects on skin and gut health, β-ionone has also been investigated for its physiological effects on the respiratory system. Research has revealed that this compound can act as a bronchodilator, suggesting its potential as a therapeutic agent for conditions characterized by bronchoconstriction, such as asthma and Chronic Obstructive Pulmonary Disease (COPD). physiology.orgphysiology.orgnih.gov

Studies using in vitro models have demonstrated that β-ionone induces dose-dependent relaxation of both upper and lower airways. physiology.orgphysiology.orgnih.gov This relaxation effect was observed in wire myography experiments on tracheal rings and through phase-contrast microscopy of precision-cut lung slices. physiology.orgnih.gov The mechanism of action appears to be mediated through the activation of the extraocular opsin-3 (OPN3) receptor. physiology.orgnih.gov This was confirmed by experiments showing that the relaxation effect was diminished in the presence of a pharmacological competitive inhibitor and in lung slices from OPN3-null mice. physiology.orgnih.gov These findings point to a novel pathway for inducing airway smooth muscle relaxation and highlight the potential respiratory benefits of β-ionone. physiology.org

Facilitation of Airway Smooth Muscle Relaxation

Studies have demonstrated that β-ionone effectively facilitates the relaxation of airway smooth muscle (ASM). This effect is observed in a dose-dependent manner in both the upper and lower airways physiology.orgnih.govphysiology.org. In vitro experiments using techniques like wire myography on tracheal rings and phase-contrast microscopy of precision-cut lung slices (PCLSs) have confirmed this relaxant property nih.govphysiology.orgnih.gov.

The molecular mechanism underlying this relaxation involves the modulation of key intracellular signaling pathways. In human airway smooth muscle cells, treatment with β-ionone leads to a dose-dependent increase in intracellular cyclic AMP (cAMP) levels physiology.org. Elevated cAMP levels are critical for ASM relaxation as they activate protein kinase A (PKA) physiology.orgnih.gov. The activation of PKA initiates a cascade of downstream phosphorylation events physiology.org. A key marker for PKA activity, the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), has been shown to increase in response to β-ionone treatment physiology.org. This signaling cascade ultimately influences the remodeling of the actin cytoskeleton, leading to a decrease in the F-actin/G-actin ratio, which is conducive to muscle relaxation physiology.org.

Table 1: Molecular Effects of β-Ionone on Airway Smooth Muscle Cells

| Molecular Target/Marker | Observed Effect | Significance in Relaxation Pathway |

|---|---|---|

| Intracellular cyclic AMP (cAMP) | Increase | Activates Protein Kinase A (PKA) physiology.orgresearchgate.net |

| Protein Kinase A (PKA) | Activation | Initiates downstream phosphorylation events for relaxation physiology.orgnih.gov |

| Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation | Increase | Marker for PKA activity physiology.org |

| F-actin/G-actin Ratio | Decrease | Indicates actin cytoskeleton remodeling, facilitating relaxation physiology.org |

Role of Extraocular Opsin-3 Receptor Activation in Bronchoconstriction Attenuation

The bronchodilatory effects of β-ionone are mediated through the activation of a specific receptor: the extraocular opsin-3 (OPN3) physiology.orgnih.govphysiology.org. OPN3 is a G protein-coupled receptor (GPCR) expressed in airway smooth muscle cells, as confirmed by immunofluorescence and mRNA expression analysis physiology.orgnih.gov. β-ionone is capable of activating opsin receptors without the need for light stimulation physiology.org.

The involvement of OPN3 in β-ionone-induced relaxation has been substantiated through several key experimental findings. Pharmacological inhibition using 9-cis retinal, a chromophore that competes with β-ionone for the binding pocket of opsins, was shown to block the relaxation effect physiology.orgphysiology.org. Furthermore, studies utilizing precision-cut lung slices from Opn3-null (knockout) mice demonstrated a significantly decreased relaxation response to β-ionone, confirming the receptor's critical role physiology.orgnih.govphysiology.org. The signaling pathway initiated by OPN3 activation is suggestive of Gαs activation, which is consistent with the observed increase in intracellular cAMP levels physiology.orgnih.govnih.gov. This specific receptor-mediated mechanism highlights a novel approach for addressing respiratory conditions characterized by bronchoconstriction physiology.org.

Table 2: Evidence for OPN3 Receptor-Mediated Action of β-Ionone

| Experimental Approach | Finding | Conclusion |

|---|---|---|

| Pharmacological Inhibition (with 9-cis retinal) | Competitive inhibition of β-ionone's effect physiology.orgnih.gov | Demonstrates β-ionone acts at the opsin chromophore-binding pocket physiology.org |

| Opn3-null (Knockout) Mouse Models | Significantly attenuated relaxation in response to β-ionone physiology.orgnih.govphysiology.org | Confirms OPN3 receptor selectivity and necessity for the relaxation effect nih.gov |

| Immunofluorescence and mRNA Expression | Confirmed OPN3 expression in airway smooth muscle cells physiology.orgnih.gov | Establishes the presence of the receptor target in the relevant tissue nih.gov |

| Signaling Pathway Analysis | Suggestive of Gαs activation, leading to increased cAMP physiology.orgnih.gov | Links OPN3 receptor activation to the downstream relaxation mechanism nih.gov |

Advanced Analytical Methodologies for β Ionone Research

Chromatographic Techniques for Trace-Level Detection and Quantitative Analysis

Chromatography is the cornerstone of β-ionone analysis, providing the necessary separation power to isolate it from other volatile and semi-volatile compounds. Gas and liquid chromatography, coupled with sensitive detectors, are the primary tools for its study.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile compounds, including β-ionone, in various samples. nih.govfmach.it This method separates compounds based on their volatility and interaction with a stationary phase in a capillary column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing both qualitative and quantitative information. cornell.edu

GC-MS is particularly useful for creating a volatile profile of a substance, which is a comprehensive analysis of all the volatile organic compounds present. fmach.it For instance, it has been successfully applied to determine the concentration of β-ionone in wines, where its presence can be an indicator of authenticity or potential adulteration. nih.gov In a study on wines, β-ionone concentrations were found to range from below the limit of detection to 1.0 μg/L in authentic samples, but reached up to 3.6 μg/L in commercial wines with suspiciously strong flavors. nih.gov The technique is also used for analyzing β-ionone in cell culture media to study the cleavage products of β-carotene. nih.gov A validated GC-MS method for such analysis reported a limit of detection (LOD) below 18.0 ng/ml and a limit of quantification (LOQ) below 53.0 ng/ml for β-ionone. nih.gov

| Parameter | Value | Source Matrix |

|---|---|---|

| Limit of Detection (LOD) | <18.0 ng/ml | Cell Culture Media |

| Limit of Quantification (LOQ) | <53.0 ng/ml | Cell Culture Media |

| Recovery Rate | 71.7% - 95.7% | Cell Culture Media |

| Intra-day Precision (RSD) | <2.0% | Cell Culture Media |

| Inter-day Precision (RSD) | <4.8% | Cell Culture Media |

Table 1: Validation parameters for the GC-MS analysis of β-ionone in cell culture media. nih.gov

High-Performance Liquid Chromatography (HPLC) is another key analytical method for the analysis of β-ionone. sielc.com This technique is particularly suited for separating compounds that may not be volatile enough for GC or are thermally unstable. In the context of β-ionone, reverse-phase (RP) HPLC methods are common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com

A typical mobile phase for β-ionone analysis consists of a mixture of acetonitrile and water, sometimes with an acid like phosphoric or formic acid to improve peak shape. sielc.com HPLC is scalable and can be used not only for analytical quantification but also for preparative separation to isolate impurities. sielc.com Researchers have used HPLC to analyze the products formed from β-apo-8'-carotenal and to quantify β-ionone in fermentation processes. nih.govresearchgate.net For example, in one method, the column was eluted with an isocratic mixture of acetonitrile/water (7:3 v/v), and β-ionone was detected using a UV absorption detector. researchgate.net

| Parameter | Condition |

|---|---|